molecular formula C22H28O6 B191353 Gomisin J CAS No. 66280-25-9

Gomisin J

Cat. No.: B191353
CAS No.: 66280-25-9
M. Wt: 388.5 g/mol
InChI Key: PICOUNAPKDEPCA-UHFFFAOYSA-N
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Description

Gomisin J is a lignan compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Gomisin J plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the expression of lipogenic and lipolytic enzymes and inflammatory molecules through activation of AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to suppress lipid accumulation in HepG2 cells . It also has a vasodilatory effect, which can influence blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit fetuin-A in HepG2 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to reduce neurological scores, cerebral infarction, and water content in the brains of rats subjected to cerebral ischemia/reperfusion injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it has been found to regulate the expression of lipogenic and lipolytic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gomisin J involves several steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction from Schisandra chinensis fruits. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Gomisin J undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or methoxylated compounds, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

Gomisin J is part of a family of lignans found in Schisandra chinensis, which includes compounds such as Gomisin A, Gomisin N, and Schizandrin B . Compared to these similar compounds, this compound exhibits unique properties:

Properties

IUPAC Name

3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICOUNAPKDEPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66280-25-9
Record name Gomisin J
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66280-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Gomisin J?

A1: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.4 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively characterized using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques have allowed for the complete assignment of NMR signals and confirmation of its structure. [, ]

Q3: Can this compound be produced through plant cell culture?

A3: Yes, studies have demonstrated the production of this compound from suspension cell cultures and transformed root cultures of Schisandra chinensis. Researchers have investigated the effects of different culture media, sucrose concentrations, shaking speeds, and inoculum sizes on this compound production. [, , , ]

Q4: Have bioreactors been used for this compound production?

A4: Yes, airlift-type bioreactors have been employed for this compound production from Schisandra chinensis suspension cultures. The oxygen supply in the bioreactor significantly influences both cell growth and this compound accumulation. [, ]

Q5: What are the known pharmacological activities of this compound?

A5: Research suggests this compound possesses various pharmacological properties, including anti-inflammatory, antioxidant, anti-HIV, hepatoprotective, and neuroprotective activities. [, , , , , ]

Q6: How does this compound exert its anti-inflammatory effects?

A6: In vitro studies using LPS-stimulated murine macrophages (Raw 264.7 cells) showed that this compound reduces nitric oxide (NO) production and pro-inflammatory cytokine secretion. These effects are attributed to its ability to block p38 mitogen-activated protein kinase (MAPK), extracellular signal–regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) phosphorylation. [, ]

Q7: How does this compound contribute to neuroprotection?

A7: this compound exhibits protective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells. This neuroprotective effect is thought to stem from its antioxidant properties. []

Q8: Does this compound affect lipid metabolism?

A8: Research indicates that this compound can inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK)-dependent pathway and inhibition of hepatokine fetuin-A. [, ]

Q9: What are the potential benefits of this compound in treating nonalcoholic fatty liver disease (NAFLD)?

A9: this compound's ability to attenuate lipid accumulation, regulate the expression of lipogenic and lipolytic enzymes, and modulate inflammatory molecules in HepG2 cells suggests potential benefits for NAFLD treatment. [, ]

Q10: How does this compound exhibit anti-HIV activity?

A10: Studies show that halogenated derivatives of this compound, particularly brominated derivatives, act as potent inhibitors of HIV-1 reverse transcriptase (RT). These derivatives prevent p24 production from acutely HIV-1-infected H9 cells and inhibit the early phase of the HIV life cycle. [, , ]

Q11: How do structural modifications impact the activity of this compound?

A11: Research on this compound derivatives, particularly halogenated forms, reveals a strong structure-activity relationship. For instance, the presence of iodine, bromine, or chlorine at the fourth and ninth positions enhances both the RT inhibitory activity and the cytoprotective activity of this compound. [, ]

Q12: Does this compound interact with drug transporters?

A12: Yes, certain dibenzocyclooctadiene lignans, including this compound, have shown inhibitory effects on drug transporters like P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP1). [, , ]

Q13: Does this compound have the potential for drug interactions through UDP-glucuronosyltransferases (UGTs) inhibition?

A13: Yes, in vitro studies indicate that this compound, at a concentration of 100 μM, significantly inhibits UGT1A1 and UGT1A9 activity. This suggests a potential for herb-drug interactions with medications primarily metabolized by UGT1A9. []

Q14: What is known about the pharmacokinetics of this compound?

A14: Pharmacokinetic studies in rats using LC-MS/MS methods have investigated the absorption, distribution, metabolism, and excretion of this compound and other Schisandra lignans after oral administration of Schisandra lignan extract. []

Q15: What analytical methods are used to characterize and quantify this compound?

A15: Various analytical techniques have been employed to characterize, quantify, and monitor this compound, including:

    Q16: What are the potential applications of this compound beyond its pharmacological properties?

    A17: While this compound's therapeutic potential is a major research focus, its unique properties could lead to applications in other fields. For example, its antioxidant capacity may be beneficial in food preservation or cosmetic formulations. []

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